Cathepsin G Inhibitor I
Descripción general
Descripción
Cathepsin G Inhibitor I, also referenced under CAS 429676-93-7, is a potent, selective, reversible, and competitive non-peptide inhibitor of Cathepsin G . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .
Molecular Structure Analysis
The empirical formula of Cathepsin G Inhibitor I is C36H33N2O6P . The molecular weight is 620.63 . The InChI key is GNOZQRKYZJSIPZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Cathepsin G Inhibitor I shows reversible, competitive inhibition with IC50 and Ki values of 53 ± 12 (N = 10) and 63 ± 14 nM (N = 5), respectively . It inhibits cathepsin G-induced activation of IL-36 in neutrophil degranulates when used at a concentration of 10 µM .
Physical And Chemical Properties Analysis
Cathepsin G Inhibitor I is a solid substance with a white color . It is soluble in DMSO at 5 mg/mL and in methanol .
Aplicaciones Científicas De Investigación
Inflammatory Diseases and Procoagulant Conditions
Field
This application falls under the field of Medical Science , specifically in the treatment of Inflammatory Diseases and Procoagulant Conditions .
Application
Inhibitors of Cathepsin G (CatG) are suitable for the treatment of inflammatory diseases and procoagulant conditions . The impaired balance between CatG and its physiological inhibitors can lead to tissue destruction and platelet aggregation .
Autoimmune Diseases
Field
This application is in the field of Immunology , specifically in the study and treatment of Autoimmune Diseases .
Application
Cathepsin G has important effects on inflammation and immune reaction, and may be a key factor in the pathogenesis of some autoimmune diseases .
Method
The method involves the regulation of Cathepsin G levels in the body using Cathepsin G Inhibitor I .
Results
Regulating the levels of Cathepsin G in the body can help in controlling the symptoms and progression of certain autoimmune diseases .
Proinsulin Processing
Field
This application is in the field of Endocrinology , specifically in Proinsulin Processing .
Application
Cathepsin G is involved in proinsulin processing .
Results
The regulation of Cathepsin G activity can help in controlling proinsulin processing, which is crucial in the management of diabetes .
Regulation of Normal Physiological Processes
Field
This application is in the field of Immunology .
Application
Cathepsin G (CathG) is a serine protease that controls the functional state of immune cells and is traditionally considered to be one of the effectors of inflammation . It can regulate normal physiological processes .
Results
The regulation of Cathepsin G activity can lead to a modulation of chemotaxis and intercellular interactions, activation of the local renin-angiotensin system (RAS) of granulocytes, initiation of apoptosis, and many other processes .
Treatment of Chronic Obstructive Pulmonary Disease (COPD) and Asthma
Field
This application is in the field of Pulmonology .
Results
The inhibition of Cathepsin G with its inhibitor reduced the symptoms of COPD and asthma .
Treatment of Autoimmune Diseases
Application
Cathepsin G may be a key factor in the pathogenesis of some autoimmune diseases .
Results
Studies have shown that mice with loss-of-function mutations in Cathepsin G were resistant to experimental arthritis .
Antimicrobial Properties
Field
This application is in the field of Microbiology .
Application
Cathepsin G has been found to have antimicrobial properties .
Results
The regulation of Cathepsin G activity can help in controlling the spread of pathogens .
Treatment of Chronic Inflammatory Processes
Application
Cathepsin G activity is involved in the pathogenesis of some diseases associated with chronic inflammatory processes such as various neuropathies, atherosclerosis, chronic obstructive pulmonary disease, tumor processes and others .
Results
The inhibition of Cathepsin G with its inhibitor reduced the symptoms of these chronic inflammatory diseases .
Control of Blood Pressure and Induction of Thrombogenesis
Field
This application is in the field of Cardiology .
Application
Cathepsin G can control the blood pressure and induce thrombogenesis .
Results
The regulation of Cathepsin G activity can help in controlling blood pressure and preventing thrombogenesis .
Safety And Hazards
Direcciones Futuras
The use of Cathepsin G Inhibitor I may be a future potential therapeutic means to reduce CAT-induced COL1 formation and to hamper endometrosis establishment . Additionally, the development of new antibody-drug conjugates (ADCs) that offer more effective and personalized therapeutic options for cancer patients is anticipated .
Propiedades
IUPAC Name |
[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431393 | |
Record name | Cathepsin G Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin G Inhibitor I | |
CAS RN |
429676-93-7 | |
Record name | Cathepsin G Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.